molecular formula C11H14BrClN2 B13544729 1-[(3-Bromo-5-chlorophenyl)methyl]piperazine

1-[(3-Bromo-5-chlorophenyl)methyl]piperazine

Cat. No.: B13544729
M. Wt: 289.60 g/mol
InChI Key: NMJCUIJKQIGATQ-UHFFFAOYSA-N
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Description

1-[(3-Bromo-5-chlorophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 3-bromo-5-chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromo-5-chlorophenyl)methyl]piperazine typically involves the reaction of 3-bromo-5-chlorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromo-5-chlorophenyl)methyl]piperazine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include primary amines.

Scientific Research Applications

1-[(3-Bromo-5-chlorophenyl)methyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential antipsychotic and antidepressant agents.

    Biology: The compound is used in the study of receptor-ligand interactions and as a probe in biochemical assays.

    Materials Science: It is employed in the synthesis of novel polymers and materials with unique properties.

    Industry: The compound is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-5-chlorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-[(3-Bromo-5-chlorophenyl)methyl]piperazine can be compared with other similar compounds, such as:

    1-[(3-Bromo-4-chlorophenyl)methyl]piperazine: Similar structure but with a different position of the chlorine atom.

    1-[(3-Bromo-5-fluorophenyl)methyl]piperazine: Similar structure but with a fluorine atom instead of chlorine.

    1-[(3-Bromo-5-methylphenyl)methyl]piperazine: Similar structure but with a methyl group instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C11H14BrClN2

Molecular Weight

289.60 g/mol

IUPAC Name

1-[(3-bromo-5-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14BrClN2/c12-10-5-9(6-11(13)7-10)8-15-3-1-14-2-4-15/h5-7,14H,1-4,8H2

InChI Key

NMJCUIJKQIGATQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC(=C2)Br)Cl

Origin of Product

United States

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